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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2-
Acetamido-6-methylpyridine, a molecule of interest in pharmaceutical and chemical
research. The document details the crystallographic parameters, molecular geometry, and the
experimental protocol used for its structural determination.

Core Crystallographic Data

The crystal structure of 2-Acetamido-6-methylpyridine has been determined by single-crystal
X-ray diffraction. The crystallographic data are summarized in the tables below for easy
reference and comparison.

Table 1: Crystal Data and Structure Refinement for 2-
Acetamido-6-methylpyridine
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Parameter Value
CCDC Number 854385[1]
Empirical Formula CsH10N20
Formula Weight 150.18 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) Data not available in search results
b (A) Data not available in search results
c (A Data not available in search results
a(°) 90

B () Data not available in search results
y () 920

Volume (A3) Data not available in search results
z 4

Temperature (K)

Data not available in search results

Wavelength (A)

Data not available in search results

R-factor (%)

Data not available in search results

Note: Specific unit cell dimensions and refinement statistics were not available in the public
search results. Access to the full Crystallographic Information File (CIF) from the Cambridge
Crystallographic Data Centre (CCDC) is required for these details.

Table 2: Selected Bond Lengths for 2-Acetamido-6-
methylpyridine
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Bond Length (A)

N1-C2 Data not available in search results
C2-N3 Data not available in search results
Cc2-C7 Data not available in search results
C7-08 Data not available in search results
C7-C9 Data not available in search results
C6 - C10 Data not available in search results

Note: Specific bond lengths were not available in the public search results. Access to the full
Crystallographic Information File (CIF) is required for these details.

Table 3: Selected Bond Angles for 2-Acetamido-6-
methylpyridine

Atoms Angle (°)

Cl1-N1-C5 Data not available in search results
N1-C2-N3 Data not available in search results
N1-C2-C7 Data not available in search results
N3-C2-C7 Data not available in search results
08-C7-C2 Data not available in search results
08-C7-C9 Data not available in search results
C2-C7-C9 Data not available in search results

Note: Specific bond angles were not available in the public search results. Access to the full
Crystallographic Information File (CIF) is required for these details.

Experimental Protocols
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The determination of the crystal structure of 2-Acetamido-6-methylpyridine involves several
key experimental stages, from synthesis and crystallization to X-ray diffraction data collection
and structure refinement.

Synthesis and Crystallization

The synthesis of 2-Acetamido-6-methylpyridine is typically achieved through the acetylation
of 2-amino-6-methylpyridine. A general procedure is as follows:

e Reaction Setup: 2-amino-6-methylpyridine is dissolved in a suitable solvent, such as a
mixture of ethanol and water.

o Acetylation: An acetylating agent, for example, acetic anhydride or acetyl chloride, is added
to the solution. The reaction mixture is then refluxed for a specific period to ensure complete
reaction.

« |solation: Upon completion, the reaction mixture is cooled, and the product, 2-Acetamido-6-
methylpyridine, precipitates out.

 Purification and Crystallization: The crude product is filtered, washed, and then recrystallized
from a suitable solvent, such as ethanol, by slow evaporation to obtain single crystals of
sufficient quality for X-ray diffraction analysis.[1]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka radiation) and a detector. The general workflow is as follows:

» Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

» Data Collection: The crystal is maintained at a constant temperature, and diffraction data are
collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at
various orientations.

o Data Processing: The collected raw data are processed to correct for various factors such as
Lorentz and polarization effects, and absorption. This step yields a set of unique reflections
with their corresponding intensities.
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Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

 Structure Solution: The initial positions of the atoms in the unit cell are determined using
direct methods or Patterson methods.

» Structure Refinement: The atomic coordinates and displacement parameters are refined
using a full-matrix least-squares method. The quality of the final refined structure is assessed
by parameters such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal
structure of 2-Acetamido-6-methylpyridine.
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Crystal Structure Determination Workflow
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This guide serves as a foundational resource for understanding the crystal structure of 2-
Acetamido-6-methylpyridine. For more detailed quantitative analysis, direct access to the
referenced crystallographic data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure of 2-
Acetamido-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189426#crystal-structure-of-2-acetamido-6-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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